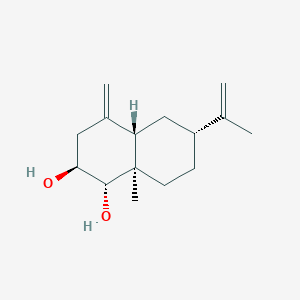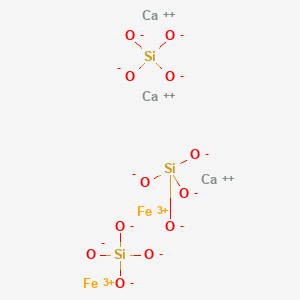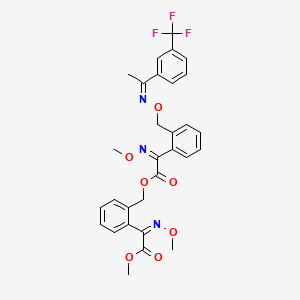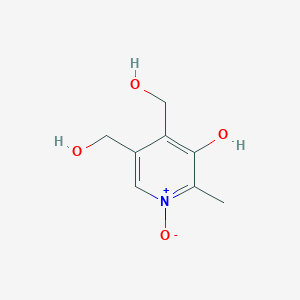![molecular formula C30H18Br2N2O3 B13435597 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of bromobenzoyl groups and an indolo-benzazepinone core, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzoyl chloride with an appropriate indole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar compounds to 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one include:
7-(4-Bromobenzoyl)indolin-2-one (Bromfenac Lactam): Known for its anti-inflammatory properties.
Bromfenac (indol-indol) Dimer: Used in pharmaceutical research for its potential therapeutic effects.
Compared to these compounds, 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one is unique due to its specific structural features and the presence of multiple bromobenzoyl groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C30H18Br2N2O3 |
|---|---|
Molecular Weight |
614.3 g/mol |
IUPAC Name |
4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one |
InChI |
InChI=1S/C30H18Br2N2O3/c31-19-11-7-16(8-12-19)28(35)22-5-1-3-18-15-24-25(30(37)34-26(18)22)21-4-2-6-23(27(21)33-24)29(36)17-9-13-20(32)14-10-17/h1-14,33H,15H2,(H,34,37) |
InChI Key |
XYTDCDCYYMVHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)C3=CC=C(C=C3)Br)NC(=O)C4=C1NC5=C4C=CC=C5C(=O)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)


![1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13435524.png)
![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)


amine](/img/structure/B13435537.png)

![3-methyl-2-((E)-3-((E)-1-(3-(trimethylammonio)propyl)quinolin-4(1H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B13435563.png)

![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)


